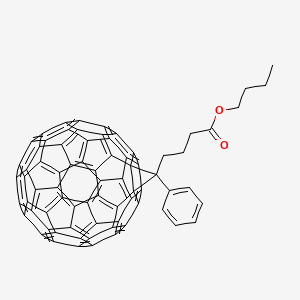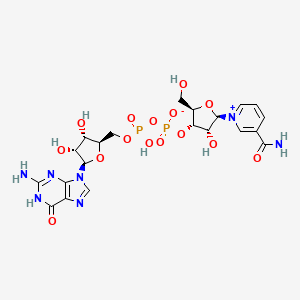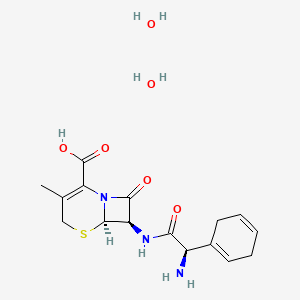
(6,6)-Phenyl-C61butyric acid butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(6,6)-Phenyl-C61butyric acid butyl ester”, also known as [60]PCB-C4, is a fullerene derivative . It is used as an acceptor molecule in organic electronics due to its good field effect mobility . It has a structural similarity to PCBM based fullerene and its aliphatic groups facilitate an increase in its solubility . It is a conducting polymer, which can be used in a variety of applications such as organic photovoltaic cells (OPVs) and bulk heterojunction (BHJ) solar cells .
Molecular Structure Analysis
The empirical formula of “this compound” is C75H20O2 . Its molecular weight is 952.96 . The SMILES string representation of its structure isCCCCOC(=O)CCCC2(c1ccccc1)C34c5c6c7c8c9c%10c(c%11c%12c3c%13c5c%14c%15c6c%16c7c%17c9c%18c%19c%10c%20c%11c%21c%12c%22c%13c%23c%14c%24c%15c%25c%16c%26c%17c%18c%27c%28c%19c%20c%29c%21c%30c%22c%23c%31c%24c%32c%25c%26c%27c%33c%28c%29c%30c%31c%32%33)C248 . Physical And Chemical Properties Analysis
“this compound” is a powder . It is soluble in chlorobenzene and other organic solvents, as well as toluene . It should be stored at a temperature between 2-8°C .Scientific Research Applications
Scientific Research Applications
Polymer and Organic Electronics
- Morphology Formation in Polymer-Fullerene Blends : Studies on polymer-fullerene blends, such as poly(3-hexylthiophene) with [6,6]-phenyl-C61-butyric acid methyl ester, highlight the critical role of blend nanomorphology in the performance of organic solar cells. Understanding phase separation and crystallization during solvent drying is essential for optimizing solar cell efficiency (Barrena et al., 2017).
Environmental Impact and Safety
- Phthalate Esters in the Environment : Research on phthalate esters, although not directly (6,6)-Phenyl-C61butyric acid butyl ester, examines the environmental occurrence, fate, and potential hazards of plasticizers. These studies can provide a framework for understanding the environmental aspects of similar compounds (Huang et al., 2021).
Biotechnological Applications
- Lactic Acid Production and Derivatives : While not directly related, research into the biotechnological production of lactic acid and its derivatives from biomass presents a model for the sustainable production of chemical compounds, which could be applied to the synthesis and application of this compound derivatives (Gao et al., 2011).
Mechanism of Action
Target of Action
The primary target of (6,6)-Phenyl-C61butyric acid butyl ester, also known as [60]PCB-C4, is the electron acceptor in organic electronics . It is a fullerene derivative that has a structural similarity to PCBM-based fullerene . Its aliphatic groups facilitate an increase in its solubility .
Mode of Action
This compound interacts with its targets by accepting electrons due to its high electron mobility . This property allows it to be used in major electrochemical applications .
Biochemical Pathways
Instead, it plays a crucial role in the field of organic electronics, where it acts as an electron acceptor .
Pharmacokinetics
Its solubility in organic solvents and chlorobenzene is notable, which can impact its dispersion in these mediums .
Result of Action
The result of the action of this compound is its ability to enhance the performance of organic electronic devices. Its high electron mobility and solubility make it an effective electron acceptor, improving the current density of these devices .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and the presence of other chemicals. For instance, its storage temperature is recommended to be 2-8°C . Furthermore, its solubility can be affected by the type of solvent used .
properties
InChI |
InChI=1S/C75H20O2/c1-2-3-12-77-14(76)10-7-11-73(13-8-5-4-6-9-13)74-69-61-53-43-33-25-17-15-16-19-23-21(17)29-37-31(23)41-35-27(19)28-20(16)24-22-18(15)26(25)34-40-30(22)38-32(24)42-36(28)46-45(35)55-49(41)59-51(37)57(47(53)39(29)33)65(69)67(59)71-63(55)64-56(46)50(42)60-52(38)58-48(40)54(44(34)43)62(61)70(74)66(58)68(60)72(64)75(71,73)74/h4-6,8-9H,2-3,7,10-12H2,1H3 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNCPPCRVHRTKBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CCCC1(C23C14C5=C6C7=C8C9=C1C%10=C%11C%12=C%13C%14=C%10C%10=C1C1=C%15C%16=C%17C%18=C%19C%20=C%21C%22=C%23C%24=C%25C%26=C(C7=C9C%11=C%26C%12=C%24C%22=C%13C%20=C%14C%18=C%10%16)C7=C%25C9=C(C4=C76)C4=C2C(=C%17C3=C%15C5=C81)C%19=C%21C4=C%239)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C75H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
953.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
571177-66-7 |
Source


|
| Record name | [6,6]-Phenyl-C61 butyric acid butyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B6595826.png)












![4-[(Undecafluoro-1-hexenyl)oxy]benzenesulfonic acid sodium salt](/img/structure/B6595925.png)